molecular formula C10H11BrOS B13643222 4-((4-Bromophenyl)thio)butan-2-one

4-((4-Bromophenyl)thio)butan-2-one

Cat. No.: B13643222
M. Wt: 259.16 g/mol
InChI Key: LGMSZOCAHRQDEF-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11BrOS. It is a derivative of butanone, where a bromophenylthio group is attached to the fourth carbon atom.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)thio)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Bromophenyl)thio)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)thio)butan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromophenylthio group can interact with various amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromophenyl)thio)butan-2-one
  • 4-((4-Chlorophenyl)thio)butan-2-one
  • 4-((4-Methylphenyl)thio)butan-2-one

Uniqueness

4-((4-Bromophenyl)thio)butan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins compared to its chloro or methyl analogs .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11BrOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3

InChI Key

LGMSZOCAHRQDEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)Br

Origin of Product

United States

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